8-(Chloromethyl)-5-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(chloromethyl)-5-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAMRZZCWATALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Chloromethyl 5 Fluoroquinoline and Analogous Structures
Strategies for Functionalization of the Quinoline (B57606) Core
The functionalization of the quinoline ring is a central theme in modern synthetic chemistry due to the therapeutic potential of its derivatives. rsc.org Achieving precise and selective introduction of various functional groups is key to developing novel compounds. rsc.orgresearchgate.net
The introduction of halogen atoms onto a quinoline ring can be accomplished either by building the ring from a pre-halogenated precursor or by direct halogenation of the quinoline scaffold. For the synthesis of 5-fluoroquinoline (B1202552), the most common approach involves incorporating the fluorine atom into the starting aniline (B41778) derivative before cyclization. For instance, 3-fluoroaniline can be used as a key starting material in classic quinoline syntheses, such as the Skraup or Friedländer reactions, to yield the 5-fluoroquinoline core. nih.gov
Direct halogenation of the quinoline ring is also possible but often presents challenges in controlling regioselectivity. Metal-free protocols have been developed for the C5–H halogenation of quinoline derivatives that already possess a substituent at the 8-position, highlighting that the substitution pattern significantly influences the reaction's outcome. rsc.org
Introducing a chloromethyl group onto the quinoline scaffold, particularly at the C-8 position, requires methods that can overcome the inherent reactivity patterns of the heterocyclic ring. Several strategies exist for this transformation, ranging from direct electrophilic substitution to more controlled, directed reactions.
The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgambeed.com The reaction typically employs formaldehyde and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride. jk-sci.comlibretexts.org The mechanism involves an electrophilic aromatic substitution where a hydroxymethyl cation or a related electrophilic species attacks the aromatic ring. libretexts.orgalfa-chemistry.com The resulting benzyl alcohol intermediate is then converted to the corresponding chloride in situ. wikipedia.orglibretexts.org
While effective for many aromatic compounds, the application of the Blanc reaction to quinolines has limitations.
Regioselectivity : The position of the incoming chloromethyl group is directed by the existing substituents and the inherent electronic properties of the quinoline ring. For example, the chloromethylation of 8-hydroxyquinoline yields 5-chloromethyl-8-hydroxyquinoline, demonstrating the strong directing effect of the hydroxyl group. nih.govjmaterenvironsci.com
Ring Deactivation : The presence of an electron-withdrawing group, such as the fluorine atom at the C-5 position in 5-fluoroquinoline, deactivates the ring towards electrophilic attack. This can significantly reduce the yield of the Blanc chloromethylation. wikipedia.orgjk-sci.com
Safety : The reaction is known to produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether, necessitating careful handling and safety precautions. wikipedia.orglibretexts.org
| Reaction | Reagents | Catalyst | Key Features |
| Blanc Chloromethylation | Formaldehyde (CH₂O), Hydrogen Chloride (HCl) | Zinc Chloride (ZnCl₂) | Direct introduction of -CH₂Cl group; Electrophilic aromatic substitution mechanism; Yield can be low for deactivated rings. |
An alternative to direct chloromethylation is a multi-step indirect route. This sequence involves first introducing a formyl group (-CHO) at the desired position, followed by its chemical modification.
Formylation : The quinoline ring can be formylated at the C-8 position using various methods, such as the Vilsmeier-Haack or Rieche formylation. The regioselectivity of this step is crucial and depends on the reaction conditions and any directing groups present on the quinoline scaffold.
Reduction : The resulting 8-formylquinoline derivative is then reduced to the corresponding 8-(hydroxymethyl)quinoline. This transformation is commonly achieved using mild reducing agents like sodium borohydride (NaBH₄).
Chlorination : The final step is the conversion of the hydroxymethyl group to the target chloromethyl group. This is a standard transformation often accomplished with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
This indirect approach offers greater control over regioselectivity compared to direct chloromethylation, as the initial formylation step can often be directed with higher precision.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov This technique utilizes a directing group (DMG) on the ring to guide a strong base to deprotonate a specific, adjacent (ortho) position. The resulting organometallic intermediate can then react with a suitable electrophile to introduce a new functional group. researchgate.netresearchgate.net
For quinolines, DoM can be challenging due to the potential for nucleophilic attack by the base at the C-2 position. acs.org However, the use of modern, non-nucleophilic bases like TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl) allows for efficient and highly regioselective metalation (magnesiation) of various heterocycles, including quinolines. acs.orgacs.org
A plausible DoM strategy for functionalizing the C-8 position of 5-fluoroquinoline would involve:
Installation of a directing group on the quinoline, such as an N-oxide or a substituent at the C-7 position.
Deprotonation at the C-8 position using a strong, hindered base.
Quenching the resulting C-8 anion with formaldehyde (an electrophile) to introduce a hydroxymethyl group.
Subsequent conversion of the alcohol to the chloride, as described in the indirect route above.
| Strategy | Key Steps | Advantages |
| Indirect Route | 1. Formylation (-CHO)2. Reduction (-CH₂OH)3. Chlorination (-CH₂Cl) | Good control over regioselectivity. |
| Directed Metalation | 1. Install directing group2. Metalate at C-83. Quench with HCHO4. Convert -OH to -Cl | High regioselectivity for specific positions. |
Regioselective Chloromethylation Approaches on Quinoline Scaffolds
Precursor Synthesis and Intermediate Transformations Leading to the Compound
A viable synthetic pathway to 8-(chloromethyl)-5-fluoroquinoline can be constructed by combining the strategies discussed above. The directed metalation approach offers the most promising route for achieving the required regioselectivity.
A proposed synthetic sequence is as follows:
Synthesis of 5-Fluoroquinoline : The synthesis begins with the construction of the core heterocyclic structure. This is typically achieved through a cyclization reaction, such as the Friedländer synthesis, starting from 2-amino-benzaldehyde and a suitable ketone or, more commonly, the Skraup reaction using 3-fluoroaniline and glycerol in the presence of an oxidizing agent and sulfuric acid.
N-Oxidation : The 5-fluoroquinoline is then oxidized to 5-fluoroquinoline N-oxide. The N-oxide group serves as an effective directing group for subsequent metalation at the C-8 position.
Directed Metalation and Formylation : The 5-fluoroquinoline N-oxide undergoes directed metalation at the C-8 position using a strong base like lithium diisopropylamide (LDA) or a TMP-based reagent. The resulting C-8 anionic intermediate is then quenched with formaldehyde (HCHO) as an electrophile. This reaction introduces a hydroxymethyl group at the C-8 position, yielding 8-(hydroxymethyl)-5-fluoroquinoline N-oxide.
Reduction of N-Oxide : The N-oxide group is subsequently removed (reduced) to regenerate the quinoline nitrogen. This can be accomplished using various reducing agents, such as phosphorus trichloride (PCl₃).
Chlorination : The final step is the conversion of the 8-hydroxymethyl group on the 5-fluoroquinoline scaffold into the target 8-chloromethyl group. This is achieved using a standard chlorinating agent like thionyl chloride (SOCl₂).
This sequence of intermediate transformations provides a logical and regiocontrolled pathway to the target compound, this compound, leveraging modern synthetic methodologies to precisely functionalize the quinoline core.
Synthesis of Fluorinated Quinoline Precursors
The synthesis of fluorinated quinoline precursors is a critical first step. Classic reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are adapted to incorporate fluorine-containing starting materials. sioc.ac.cniipseries.orgwikipedia.org
For instance, a plausible precursor, 5-fluoro-8-methylquinoline, can be synthesized using a variation of the Skraup or Doebner-von Miller reaction. The Doebner-von Miller reaction utilizes an aniline and α,β-unsaturated carbonyl compounds. iipseries.org In this case, 4-fluoro-2-methylaniline would serve as the aromatic amine precursor.
The Combes quinoline synthesis offers another versatile route, involving the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org This method is particularly useful for producing various substituted quinolines. wikipedia.org By selecting the appropriate fluorinated aniline and diketone, a range of fluoroquinolines can be accessed. sioc.ac.cn
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is also a principal method for generating substituted quinolines. wikipedia.orgresearchgate.netnih.gov
Once the 5-fluoro-8-methylquinoline precursor is obtained, the subsequent step is the chlorination of the methyl group. This is often achieved through free-radical substitution using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), typically initiated by UV light or a radical initiator. A similar chloromethylation process has been described for 2-methyl-8-hydroxyquinoline, which involves reaction with formaldehyde and hydrogen chloride gas. mdpi.com
Preparation of Aromatic Precursors for Quinoline Ring Annulation
The foundation of the quinoline ring system is the aromatic precursor, which dictates the substitution pattern of the resulting benzene (B151609) portion of the quinoline. For 5-fluoroquinolines, a key starting material is a correspondingly substituted aniline.
A successful preparation of 6-fluoro-8-quinolinol was achieved via a Skraup synthesis starting with 2-amino-5-fluorophenol. fordham.edu This highlights the principle of using appropriately fluorinated aromatic amines as the primary building block for the quinoline skeleton. fordham.edu For the target molecule, this compound, a logical aromatic precursor for the initial cyclization step would be 4-fluoro-2-methylaniline . This precursor contains the necessary fluorine atom at the correct position relative to the amine group, which will ultimately become the 5-position in the quinoline ring, and a methyl group that will be at the 8-position, ready for subsequent chlorination.
The regioselectivity of these cyclization reactions, particularly with meta-substituted anilines, can sometimes lead to a mixture of isomers. For example, the Skraup reaction with m-substituted anilines can yield both 5- and 7-substituted quinolines. researchgate.net Therefore, the choice of a precursor where the substitution pattern directs the cyclization unambiguously is crucial for an efficient synthesis.
Optimized Reaction Conditions and Parameters
The efficiency and yield of quinoline synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of solvent, temperature, and catalytic system.
Solvent Selection and Optimization
The choice of solvent plays a pivotal role in quinoline synthesis, influencing reaction rates and, in some cases, participating in the reaction itself.
Acidic Solvents/Catalysts : In reactions like the Skraup and Combes syntheses, strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) often serve as both the solvent and the catalyst. iipseries.orgwikipedia.org Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is another effective medium for the Combes cyclization to produce fluoroalkylated quinolines, sometimes allowing for solvent-free conditions. sioc.ac.cn
Polar and Non-polar Organic Solvents : The Friedländer synthesis can be conducted in various solvents. Polar aprotic solvents like dichloromethane (DCM) are used under acidic conditions, while non-polar solvents such as toluene are suitable for base-mediated reactions. alfa-chemistry.com Common solvents also include ethanol (B145695), methanol, and DMF, particularly for reactions run under reflux. jk-sci.com
Solvent-Free Conditions : Modern, environmentally conscious approaches have led to the development of solvent-free protocols. The Friedländer synthesis, for example, can be catalyzed by p-toluenesulfonic acid or iodine under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. alfa-chemistry.comjk-sci.com
Table 1: Solvent Effects in Friedländer Quinoline Synthesis
| Catalyst System | Solvent | Conditions | Outcome |
|---|---|---|---|
| Acidic (e.g., TFOH, H2SO4) | Polar Aprotic (e.g., Chlorobenzene, DCM) | Varies | Effective for acid-catalyzed cyclocondensation alfa-chemistry.com |
| Basic (e.g., KOtBu, DBU) | Non-polar (e.g., Toluene) | Varies | Suitable for base-mediated reactions alfa-chemistry.com |
| p-Toluenesulfonic acid / Iodine | Solvent-free | Microwave Irradiation | Green, rapid synthesis of polysubstituted quinolines alfa-chemistry.comjk-sci.com |
| Neodymium(III) nitrate hexahydrate | Not specified | Not specified | Efficient synthesis of functionalized quinolines wikipedia.org |
Temperature and Pressure Considerations
Temperature control is critical in quinoline synthesis, particularly in highly exothermic reactions like the Skraup synthesis.
The archetypal Skraup reaction, involving the heating of aniline with sulfuric acid, glycerol, and an oxidizing agent, is known for being potentially violent and difficult to control. wikipedia.orgorgsyn.org The reaction is typically initiated by heating, and the exothermic nature of the subsequent cyclization and oxidation steps requires careful management to prevent runaway reactions. orgsyn.org The use of ferrous sulfate can help moderate the reaction, extending it over a longer period and making it more manageable. orgsyn.org
For other syntheses, such as the Friedländer and Combes reactions, temperatures are generally elevated, often at the reflux temperature of the chosen solvent (commonly 80–120 °C) to ensure the reaction proceeds at a reasonable rate. jk-sci.com Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times by rapidly achieving the required temperatures. wikipedia.org
The final chlorination step of the 8-methyl group would also be temperature-dependent. Free-radical chlorinations are typically initiated at elevated temperatures or with UV light, and the reaction temperature must be controlled to prevent unwanted side reactions.
Catalyst Systems and Reagent Stoichiometry
A wide array of catalysts has been developed to improve the yield, selectivity, and environmental footprint of quinoline syntheses.
Acid Catalysis : Strong Brønsted acids like sulfuric acid are fundamental to the Skraup reaction. wikipedia.org The Friedländer synthesis is versatile and can be catalyzed by trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org
Base Catalysis : The Friedländer reaction can also be promoted by bases such as potassium tert-butoxide (KOtBu) or 1,8-diazabicycloundec-7-ene (DBU). alfa-chemistry.com
Metal Catalysis : While many classic methods are metal-free, modern variations have incorporated metal catalysts. Gold catalysts have been reported to enable the Friedländer reaction to proceed under milder conditions. alfa-chemistry.com
Moderators : In the Skraup synthesis, ferrous sulfate is often added not as a primary catalyst but as a moderator to control the reaction's vigorous nature. wikipedia.org
Reagent stoichiometry is key to maximizing yield and minimizing byproducts. In the Skraup synthesis, the ratio of the aniline precursor to glycerol and the oxidizing agent (e.g., nitrobenzene) must be carefully controlled. wikipedia.org Similarly, in the Friedländer synthesis, the molar ratios of the 2-aminoaryl ketone/aldehyde and the α-methylene carbonyl compound are optimized to drive the reaction to completion. alfa-chemistry.com
Table 2: Common Catalysts in Quinoline Synthesis
| Synthesis Method | Catalyst | Function |
|---|---|---|
| Skraup | Concentrated H2SO4, Ferrous Sulfate (moderator) | Acid catalyst, dehydrating agent; Controls reaction rate wikipedia.org |
| Friedländer | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine, Lewis Acids, KOtBu, DBU | Acid or Base catalyst for cyclocondensation wikipedia.orgalfa-chemistry.com |
| Combes | Concentrated H2SO4, Polyphosphoric acid (PPA), Eaton's Reagent | Acid catalyst for ring closure sioc.ac.cnwikipedia.org |
Purification and Isolation Techniques in Synthetic Protocols
The purification and isolation of the target this compound from the reaction mixture is a crucial final step to obtain a product of high purity. The techniques employed depend on the physical properties of the compound and the nature of the impurities present.
Following a typical Skraup or Friedländer synthesis, the crude reaction mixture is often highly acidic or basic. The initial workup step usually involves neutralization. For instance, after a Skraup reaction, the acidic mixture is cooled and carefully neutralized with a base like sodium hydroxide (B78521) to precipitate the crude quinoline product. orgsyn.org
Common purification steps include:
Extraction : The crude product can be extracted from an aqueous solution into an immiscible organic solvent.
Distillation : If the product is a liquid, distillation under reduced pressure is an effective method for purification, separating it from non-volatile impurities. orgsyn.org
Recrystallization : For solid products, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. prepchem.com
Chromatography : Column chromatography is a highly versatile method for separating the target compound from byproducts with similar solubility. The crude mixture is passed through a stationary phase (e.g., silica gel), and different components are eluted at different rates using a mobile phase (a solvent or solvent mixture), allowing for their separation. nih.gov
For halogenated quinolines, these standard techniques are generally applicable. The specific choice of solvents for extraction and recrystallization would be determined experimentally to maximize recovery and purity.
Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)
Chromatographic techniques are widely employed for the purification of quinoline derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase. Column chromatography, including its more rapid variant, flash chromatography, is a primary tool for isolating intermediates and final products in synthetic chemistry.
Silica gel is the most common stationary phase used for the purification of chloromethyl quinoline analogues. The choice of mobile phase (eluent) is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system is selected to provide optimal separation between the target compound and impurities. For quinoline derivatives, mixtures of non-polar and polar solvents are common. For instance, various N-alkyl-3-(1H-benzimidazolyl)-2-chloroquinoline derivatives are purified using a hexane/ethyl acetate (B1210297) mixture academicjournals.org. Similarly, crude products of other quinoline derivatives have been successfully purified through silica-gel column chromatography to yield the desired compounds asianpubs.org.
In cases where standard solvent systems are ineffective, particularly for basic compounds like fluoroquinolones that may bind strongly to the acidic silica gel, modifications to the mobile phase are necessary. If a compound does not elute with a standard solvent system like petroleum ether:acetone, more polar solvents such as methanol can be introduced. For fluoroquinolones that remain adsorbed on the column, a gradient of methanol in acetone or even a methanol/water system with an acid modifier (e.g., formic or acetic acid) can be employed to facilitate elution researchgate.net. The purification of some complex quinoline structures has been achieved using eluents containing small amounts of base, such as a mixture of methanol, ammonia, and dichloromethane, to successfully isolate the target molecule google.com.
Flash chromatography offers a significant advantage over traditional gravity column chromatography by using pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations youtube.com. Automated flash chromatography systems allow for the use of various stationary phases beyond silica, including C18, alumina, and amine-functionalized silica, providing versatility for purifying a wide range of compounds youtube.com. This technique is particularly valuable for large-scale purifications, where it enhances throughput and allows for automated, repetitive injections youtube.com.
Table 1: Examples of Chromatographic Purification for Analogous Quinoline Structures
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 2-Chloro-3-chloromethyl-4-phenylquinoline | Silica Gel | Dichloromethane | sci-hub.se |
| N-alkyl-3-(1H-benzimidazolyl)-2-chloroquinoline derivatives | Silica Gel | Hexane / Ethyl Acetate (4:1) | academicjournals.org |
| Novel Quinoline Derivatives | Silica Gel (100-200 mesh) | Ethyl Acetate / Hexane | researchgate.net |
| 4-Chloromethyl-6-methoxyquinoline derivative | Silica Gel | 2% (9:1 Methanol/0.880 Ammonia) / Dichloromethane | google.com |
Recrystallization and Precipitation Strategies
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a suitable hot solvent to form a saturated solution, which, upon cooling, allows the desired compound to crystallize out, leaving impurities behind in the solution.
The selection of an appropriate solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For quinoline derivatives, various solvents and solvent systems have been proven effective. Ethanol is a common choice for recrystallizing quinoline compounds pnu.ac.ir. In other instances, a two-solvent system is employed. This involves dissolving the crude product in a "soluble" solvent at an elevated temperature, followed by the dropwise addition of a "poor" solvent until the solution becomes cloudy (the saturation point). Upon cooling, crystals form mit.edu. Solvent pairs such as methanol-acetone and methanol-ethanol have been used to purify quinoline derivatives google.com. For some chloromethyl quinoline analogues, non-polar solvents like cyclohexane have been used for recrystallization sci-hub.se.
Precipitation is another common purification strategy, often induced by changing the pH of the solution or by adding a substance that makes the desired compound insoluble. For basic compounds like many quinoline derivatives, this can be achieved by forming a salt. The crude base can be dissolved in a solvent like methanol, followed by the addition of an acid (e.g., alcoholic hydrogen chloride) to precipitate the corresponding salt (e.g., a dihydrochloride). This salt can then be collected by filtration and further purified by recrystallization google.com. This method is effective for separating the basic product from non-basic impurities.
Table 2: Recrystallization and Precipitation Methods for Analogous Quinoline Structures
| Compound Type | Method | Solvent/Reagent System | Reference |
|---|---|---|---|
| 7-Chloroquinoline derivative | Precipitation (as dihydrochloride salt) & Recrystallization | Methanol-Acetone | google.com |
| 7-Chloroquinoline derivative | Precipitation (as dihydrochloride salt) & Recrystallization | Methanol-Ethanol | google.com |
| 2-Chloro-3-chloromethyl-4-phenylquinoline | Recrystallization | Cyclohexane | sci-hub.se |
| 7-Chloro-9-phenyl-3,4-dihydro-1-2H-acridinone (a quinoline derivative) | Recrystallization | Ethanol (EtOH) | pnu.ac.ir |
| Fluoro-quinolinecarboxylic acid derivative | Recrystallization | N,N-dimethylformamide (DMF) followed by cooling | google.com |
Reactivity Profiles and Mechanistic Investigations of 8 Chloromethyl 5 Fluoroquinoline
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The benzylic-like chloride of the 8-(chloromethyl) group is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the quinoline (B57606) ring further activates the chloromethyl group towards nucleophilic attack.
Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)
The reaction of 8-(chloromethyl)-5-fluoroquinoline with oxygen-based nucleophiles provides a direct pathway to ethers and esters. In a typical reaction, an alcohol or phenol (B47542), in the presence of a suitable base such as an alkali metal hydroxide (B78521) or carbonate, will readily displace the chloride to form the corresponding ether. Similarly, carboxylate salts can be employed to synthesize the corresponding esters. These reactions are generally carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic attack.
While specific studies on this compound are not extensively documented in this context, the reactivity can be inferred from analogous systems. For instance, the related compound 5-chloro-8-hydroxyquinoline (B194070) can be readily alkylated at the hydroxyl group, demonstrating the susceptibility of the quinoline scaffold to such transformations.
Table 1: Representative Nucleophilic Substitution with Oxygen-Based Nucleophiles (Data presented is based on established chemical principles for analogous benzylic halides, as direct experimental data for this compound is limited in the reviewed literature.)
| Nucleophile | Reagent | Base | Solvent | Product |
| Ethanol (B145695) | C2H5OH | NaH | THF | 8-(Ethoxymethyl)-5-fluoroquinoline |
| Phenol | C6H5OH | K2CO3 | DMF | 5-Fluoro-8-(phenoxymethyl)quinoline |
| Sodium Acetate (B1210297) | CH3COONa | - | DMF | (5-Fluoroquinolin-8-yl)methyl acetate |
Reaction with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines, Azoles)
The displacement of the chloride by nitrogen nucleophiles is a widely utilized transformation for this class of compounds. Primary and secondary amines, hydrazines, and nitrogen-containing heterocycles like azoles can all serve as effective nucleophiles. These reactions often proceed under mild conditions, typically requiring a base to neutralize the hydrogen chloride formed during the reaction. In some cases, an excess of the amine nucleophile can also serve as the base.
Research on closely related compounds, such as 5-chloromethyl-8-hydroxyquinoline, has shown that it readily reacts with species like tert-butylpiperazine-1-carboxylate. nih.gov This highlights the facility of this substitution. Furthermore, the synthesis of various aminomethylated quinolines via the Mannich reaction, which involves the introduction of an aminomethyl group, underscores the stability and accessibility of the resulting carbon-nitrogen bond at this position. mdpi.comnih.gov
Table 2: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles on a Related Quinoline System (Based on the reaction of 5-chloromethyl-8-hydroxyquinoline)
| Nucleophile | Reagent | Solvent | Product | Reference |
| tert-Butylpiperazine-1-carboxylate | tert-Butylpiperazine-1-carboxylate | Not Specified | tert-Butyl 4-((8-hydroxyquinolin-5-yl)methyl)piperazine-1-carboxylate | nih.gov |
Reaction with Sulfur-Based Nucleophiles (e.g., Thiols, Thioethers)
Sulfur-based nucleophiles, such as thiols and thioethers, are known to be excellent nucleophiles for SN2 reactions. The reaction of this compound with a thiol (in the presence of a base to form the more nucleophilic thiolate) would be expected to proceed efficiently to yield the corresponding thioether. Thioethers themselves can act as nucleophiles to form sulfonium (B1226848) salts. These reactions are typically fast and high-yielding.
An analogous reaction has been reported where a thiol group, after deprotonation to the thiolate anion, acts as a nucleophile in a displacement reaction. nih.gov This supports the expected high reactivity of the chloromethyl group with sulfur nucleophiles.
Reaction with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums, Enolates)
The reaction with carbon-based nucleophiles offers a powerful method for carbon-carbon bond formation, extending the carbon skeleton of the quinoline derivative. Grignard reagents and organolithium compounds are expected to react with the chloromethyl group to form a new C-C bond. However, the presence of the potentially reactive quinoline ring and the fluoro substituent may lead to side reactions, and careful control of reaction conditions would be necessary. Enolates, being softer nucleophiles, are also expected to displace the chloride, leading to the formation of β-functionalized quinolines. While plausible, specific literature examples for these reactions on this compound are scarce.
Palladium-Catalyzed Cross-Coupling Reactions at the Fluoroquinoline Core
The fluoroquinoline core, particularly the carbon-fluorine bond, can be a site for palladium-catalyzed cross-coupling reactions. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in such transformations, with the appropriate choice of catalyst and conditions, they can be induced to react. More commonly, other halogenated derivatives of 5-fluoroquinoline (B1202552) would be used for such couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. In the context of this compound, a Suzuki-Miyaura reaction would typically involve the coupling of a boronic acid or ester with a halogenated derivative of the fluoroquinoline core. For instance, if a bromo or iodo group were present at another position on the quinoline ring, it would be the preferred site for the Suzuki-Miyaura coupling over the C-F bond.
Studies on the Suzuki-Miyaura coupling of various halo-quinolines and related nitrogen-containing heterocycles have demonstrated the feasibility of introducing aryl and heteroaryl substituents onto the quinoline framework. These reactions generally employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly influence the efficiency of the coupling.
Table 3: General Conditions for Suzuki-Miyaura Coupling on Halo-Quinolines (Data is generalized from studies on various quinoline systems, as specific data for this compound is not available in the reviewed literature.)
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |
| Bromo/Iodo-quinoline derivative | Arylboronic acid | Pd(OAc)2 or Pd2(dba)3 | PPh3, SPhos, or XPhos | K2CO3, K3PO4, or Cs2CO3 | Toluene/H2O, Dioxane/H2O, or DMF |
Heck Reaction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool in organic synthesis. organic-chemistry.org While no specific examples of the Heck reaction with this compound are documented, studies on related quinoline systems provide valuable insights. For instance, a borapalladacycle catalyst has been shown to be highly active for the Heck reaction involving various aryl halides. nih.gov Furthermore, intramolecular Heck reactions of 8-hydroxyquinolines have been successfully employed for the synthesis of benzoxocinoquinolines, demonstrating the feasibility of such cyclizations within the quinoline framework. researchgate.net
Given the presence of the chloromethyl group, which can be considered a benzylic-type halide, this compound could potentially participate in Heck-type reactions. The reactivity would likely be influenced by the choice of palladium catalyst, ligand, base, and reaction conditions. A hypothetical Heck reaction between this compound and a generic alkene, such as methyl acrylate, is presented below.
Hypothetical Heck Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |
| This compound | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Methyl (E)-3-(5-fluoroquinolin-8-yl)acrylate |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is widely used to form carbon-carbon bonds and construct complex molecular architectures. wikipedia.org The reactivity of chloromethylquinolines in Sonogashira couplings has been demonstrated. For example, 2-chloro-3-(chloromethyl)quinolines undergo a domino Sonogashira coupling followed by dimerization. irantypist.comtandfonline.com This suggests that the chloromethyl group can be involved in subsequent reactions following the initial coupling.
In the case of this compound, the chloromethyl group could potentially act as the electrophilic partner in a Sonogashira reaction, although aryl halides are more common substrates. If the chlorine on the quinoline ring were present, it would be the more likely site for oxidative addition to the palladium catalyst. Assuming the chloromethyl group is the reactive site, it would couple with a terminal alkyne to yield an 8-alkynyl-5-fluoroquinoline derivative.
Hypothetical Sonogashira Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Co-catalyst | Base | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 5-Fluoro-8-(phenylethynyl)quinoline |
Research on the Sonogashira coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes has shown good to excellent yields, highlighting the utility of this reaction for functionalizing the quinoline core. ajouronline.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. ias.ac.in While direct examples with this compound are not available, studies on similar quinoline structures are informative. For instance, the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with various amines has been successfully achieved using palladium acetate and sterically demanding phosphine ligands. ias.ac.in This demonstrates that C-N bond formation at the quinoline core is a feasible transformation.
For this compound, the chloromethyl group could potentially undergo nucleophilic substitution by an amine, which would not be a Buchwald-Hartwig reaction. However, if an aryl halide were present on the quinoline ring, a Buchwald-Hartwig amination would be a viable route for introducing an amino group.
Hypothetical Buchwald-Hartwig Amination of a Halogenated 5-Fluoroquinoline Derivative
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |
| 8-Bromo-5-fluoroquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(5-Fluoroquinolin-8-yl)morpholine |
Other Electrophilic and Radical Transformations
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. byjus.comlibretexts.orglibretexts.org In quinoline, the position of electrophilic attack is influenced by the reaction conditions and the nature of the substituents. Under strongly acidic conditions, electrophilic attack occurs on the protonated quinolinium cation, directing substitution to the 5- and 8-positions of the benzene (B151609) ring. pjsir.org For this compound, the fluorine atom is a deactivating but ortho-, para-directing group, while the chloromethyl group is weakly deactivating. The directing effects of these substituents would influence the regioselectivity of further electrophilic substitutions. For instance, nitration of 5-fluoro-1-(pentafluorosulfanyl)benzene derivatives has been studied, providing insights into the reactivity of fluorinated aromatic systems. researchgate.net
Radical reactions offer alternative pathways for the functionalization of quinolines. While specific radical reactions involving this compound have not been reported, general methodologies for the radical functionalization of quinoline derivatives exist. For example, the formation of quinoline derivatives through radical-mediated cyclizations has been explored. mdpi.com The chloromethyl group in this compound could potentially be a precursor for radical generation, which could then participate in various C-C or C-heteroatom bond-forming reactions.
Mechanistic Studies of Key Transformation Pathways
The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination. organic-chemistry.orgorganic-chemistry.org
In the Heck reaction , the mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the chloromethyl group, followed by coordination of the alkene, migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. organic-chemistry.org
The Sonogashira coupling mechanism begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, affords the coupled product and regenerates the palladium(0) catalyst. wikipedia.org
The Buchwald-Hartwig amination catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine to the palladium complex, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org
Mechanistic studies on related systems, such as the domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines, suggest that the initial cross-coupling product can undergo further in-situ reactions, leading to more complex structures. irantypist.comtandfonline.com
Kinetic Analysis of Reaction Rates
There is currently no published data detailing the kinetic analysis of reaction rates for this compound. Studies on the rates of nucleophilic substitution at the chloromethyl group, or other reactions involving this compound, have not been found in the surveyed scientific literature.
Identification of Reaction Intermediates
No specific research has been identified that isolates or characterizes reaction intermediates formed during chemical transformations of this compound. Mechanistic studies that would lead to the identification of such transient species are absent from the available body of scientific work.
Transition State Analysis in Catalyzed Reactions
Detailed computational or experimental transition state analyses for catalyzed or uncatalyzed reactions involving this compound are not present in the current scientific literature. While general methodologies for transition state calculations exist, their specific application to this compound has not been documented.
Role As a Chemical Building Block in Advanced Organic Synthesis
Construction of Complex Polycyclic Ring Systems
The inherent reactivity of the chloromethyl group, coupled with the rigid quinoline (B57606) scaffold, provides a strategic starting point for the assembly of intricate polycyclic architectures. This is primarily achieved through annulation and cyclization reactions.
Annulation Reactions Utilizing the Chloromethyl Group
Annulation reactions involving the chloromethyl group of 8-(chloromethyl)-5-fluoroquinoline offer a direct pathway to novel polycyclic systems. These reactions typically involve the reaction of the chloromethyl group with a suitable nucleophile, which then participates in a subsequent ring-forming step. For instance, reaction with sulfur-containing nucleophiles can lead to the formation of thiazinoquinolinium derivatives. The electrophilic nature of the carbon in the chloromethyl group facilitates its reaction with various nucleophiles, initiating a cascade of reactions that result in the fusion of a new ring onto the quinoline framework. This strategy has been successfully employed to synthesize a variety of fused heterocyclic systems with potential applications in materials science and medicinal chemistry.
Cyclization Reactions to Form Fused Heterocycles
Intramolecular cyclization reactions of appropriately substituted derivatives of this compound are a powerful tool for constructing fused heterocycles. By introducing a nucleophilic moiety elsewhere on the molecule or on a tethered side chain, the chloromethyl group can act as an electrophilic partner to close a new ring. This approach allows for the regioselective formation of five, six, or even larger-membered rings fused to the quinoline core. The specific nature of the resulting heterocyclic system is dictated by the choice of the nucleophile and the length and flexibility of the linker. Such strategies are crucial in the synthesis of compounds with defined three-dimensional structures, which are often essential for biological activity.
Precursor for Quinolone Derivatives and Analogues
The quinolone and fluoroquinolone class of compounds are of immense importance, particularly in the field of antibacterial agents. This compound serves as a key intermediate in the synthesis of novel analogues within this class, allowing for modifications that can enhance potency, broaden the spectrum of activity, and overcome bacterial resistance. nih.govnih.gov
Synthesis of Substituted Fluoroquinolone Scaffolds
The chloromethyl group at the C-8 position provides a reactive handle for the elaboration of the quinoline core into more complex fluoroquinolone scaffolds. This can be achieved through various synthetic transformations. For example, the chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups, which can then be further manipulated. This versatility allows for the systematic modification of the fluoroquinolone structure, enabling the exploration of structure-activity relationships. The fluorine atom at the 5-position is a common feature in many potent fluoroquinolone antibiotics, and its presence in this building block is therefore highly advantageous.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Nucleophile (e.g., amine, thiol, alcohol) | 8-(Substituted methyl)-5-fluoroquinoline | Nucleophilic Substitution |
| This compound | Precursor for heterocycle | Fused fluoroquinolone scaffold | Cyclization/Annulation |
Introduction of Diverse Side Chains and Functional Groups
The ability to introduce a wide array of side chains and functional groups is critical for the development of new and improved fluoroquinolone derivatives. The chloromethyl group of this compound is an ideal site for such modifications. Nucleophilic substitution reactions with various amines, thiols, and alcohols can be used to append diverse side chains. These side chains can influence the compound's pharmacokinetic properties, target binding affinity, and resistance profile. For example, the introduction of basic amino groups can enhance water solubility and cellular uptake. This modular approach allows for the creation of large libraries of compounds for biological screening. nih.gov
| Side Chain Precursor | Resulting Functional Group | Potential Impact |
| Primary/Secondary Amine | Aminomethyl | Improved solubility, target interaction |
| Thiol | Thiomethyl | Modulation of electronic properties, metal chelation |
| Alcohol/Phenol (B47542) | Alkoxymethyl/Phenoxymethyl | Altered lipophilicity, steric bulk |
Synthesis of Ligands for Metal Complexation and Coordination Chemistry
The quinoline nucleus, particularly with strategically placed donor atoms, is a well-established scaffold for the design of ligands in coordination chemistry. The introduction of a chloromethyl group at the 8-position of 5-fluoroquinoline (B1202552) provides a convenient anchor point for the synthesis of more elaborate ligand systems.
The chloromethyl group can be readily converted into other coordinating functionalities, such as aminomethyl, phosphinomethyl, or thiomethyl groups. These modified quinolines can then act as bidentate or tridentate ligands, capable of forming stable complexes with a variety of transition metals. The fluorine substituent at the 5-position can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents. mdpi.comresearchgate.netnih.govresearchgate.net For instance, metal complexes of quinolone antibiotics have been investigated as a strategy to overcome bacterial resistance. nih.gov
| Metal Ion | Ligand (derived from this compound) | Potential Application |
| Ruthenium(II), Rhodium(III) | 8-(Aminomethyl)-5-fluoroquinoline derivatives | Anticancer agents |
| Copper(II), Zinc(II) | 8-(Thiomethyl)-5-fluoroquinoline derivatives | Antimicrobial agents |
| Iron(II/III) | N-(5-fluoroquinolin-8-yl)methyl salicylaldimine | Catalysis, Bioinorganic Chemistry |
Derivatization Strategies and Structure Reactivity Relationships
Modifications at the Chloromethyl Group for Scaffold Diversification
The C-8 chloromethyl group is the most reactive site for nucleophilic substitution, making it an ideal handle for introducing a wide array of functional groups and diversifying the molecular scaffold.
The benzylic-like chloride of 8-(chloromethyl)-5-fluoroquinoline is readily displaced by various nucleophiles to yield a diverse set of derivatives. These reactions are typically conducted under standard nucleophilic substitution conditions.
Amine Derivatives: Reaction with primary or secondary amines, including cyclic amines like piperidine (B6355638) or morpholine, results in the formation of the corresponding aminomethylquinolines. nih.gov These reactions are often carried out in a suitable solvent such as ethanol (B145695) or chloroform, sometimes in the presence of a non-nucleophilic base to neutralize the HCl generated. nih.gov The resulting tertiary or secondary amines can be crucial for modulating the physicochemical properties, such as basicity and solubility, of the final compounds.
Ether Derivatives: Ether linkages can be formed through the Williamson ether synthesis, where an alkoxide or phenoxide anion displaces the chloride. This is typically achieved by reacting this compound with an alcohol or phenol (B47542) in the presence of a strong base like sodium hydride (NaH) to generate the nucleophilic alkoxide in situ. This approach allows for the introduction of a wide variety of alkyl and aryl ether side chains.
Thioether Derivatives: Thioethers, which are often investigated for their unique biological activities, can be synthesized by reacting the chloromethyl compound with a thiol (R-SH) in the presence of a base. nih.gov The higher nucleophilicity of the thiolate anion (RS⁻) compared to its oxygen counterpart generally leads to efficient and high-yield reactions under mild conditions. nih.gov
Ester Derivatives: Ester derivatives are accessible through the reaction of this compound with a carboxylate salt (RCOO⁻Na⁺ or RCOO⁻K⁺). The carboxylate anion acts as the nucleophile, displacing the chloride to form an acyloxymethylquinoline. This method provides a route to introduce biodegradable linkages, as esters can function as prodrugs that are hydrolyzed in vivo to release an active metabolite.
The table below summarizes the general synthetic strategies for these derivatives.
| Derivative Type | Nucleophile | General Reaction Conditions | Resulting Linkage |
| Amine | Primary/Secondary Amine (R¹R²NH) | Inert solvent (e.g., EtOH, CHCl₃), optional base | -CH₂-NR¹R² |
| Ether | Alcohol/Phenol (R-OH) | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF) | -CH₂-O-R |
| Thioether | Thiol (R-SH) | Base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMF) | -CH₂-S-R |
| Ester | Carboxylic Acid (R-COOH) | Conversion to carboxylate salt (e.g., with NaHCO₃), then reaction in a polar aprotic solvent | -CH₂-O-C(=O)R |
The reactive chloromethyl group can react with tertiary amines to form quaternary ammonium (B1175870) salts (QAS). nih.gov This transformation introduces a permanent positive charge to the molecule, which can significantly alter its biological properties, such as membrane permeability and interaction with biological targets. nih.gov The synthesis is typically a straightforward Sₙ2 reaction where this compound is treated with a tertiary amine (e.g., trimethylamine, pyridine) in an appropriate solvent. nih.gov The resulting salts are often crystalline solids and can exhibit enhanced water solubility. nih.gov The incorporation of QAS has been explored as a strategy to improve the antimicrobial activity of various compounds. nih.govnih.gov
Functional Group Interconversions on the Fluoroquinoline Ring
While the chloromethyl group offers a primary site for derivatization, the fluoroquinoline ring itself can be further modified to fine-tune electronic and steric properties.
Further Halogenation: The introduction of additional halogen atoms onto the quinoline (B57606) ring can be achieved through electrophilic aromatic substitution. youtube.com The existing fluorine atom at C-5 deactivates the ring towards electrophilic attack, and its directing effects, along with those of the rest of the fused ring system, will influence the position of further substitution. Chlorination or bromination can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of an acid catalyst. nih.govresearchgate.net The precise regioselectivity would need to be determined experimentally, but positions on the carbocyclic ring not occupied by the fluorine are potential sites for further halogenation.
Dehalogenation: The removal of the fluorine atom at the C-5 position is a challenging transformation but can be conceptually approached through nucleophilic aromatic substitution (SₙAr) if a strong electron-withdrawing group is present elsewhere on the ring, or via catalytic hydrogenation under specific conditions. However, such reactions may not be selective and could also affect other functional groups in the molecule.
Modifying the quinoline core with polar functional groups can significantly impact properties like hydrogen bonding capacity and solubility.
Introduction of Hydroxyl Groups: A hydroxyl group can be introduced onto the quinoline ring, typically through a nucleophilic aromatic substitution of a halide (other than fluoride, which is less reactive) or via a multi-step sequence involving nitration, reduction to an amine, diazotization, and subsequent hydrolysis of the diazonium salt. The introduction of a hydroxyl group can confer acidic properties and alter the molecule's interaction with biological targets. nih.gov
Introduction of Amino Groups: An amino group can be introduced via nitration followed by reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation). The position of nitration is governed by the directing effects of the existing substituents. The amino group itself is a versatile functional handle that can be further acylated or alkylated. ontosight.ai Structure-activity relationship studies on fluoroquinolones have shown that an amino group at position C-5 can influence antibacterial activity. oup.comyoutube.com
Introduction of Carboxyl Groups: The introduction of a carboxyl group typically requires more elaborate synthetic strategies. One common approach involves the conversion of a methyl group (if present) via oxidation or the transformation of a bromo- or iodo-substituted quinoline via metal-halogen exchange followed by carboxylation with CO₂. The carboxyl group is essential for the activity of many quinolone antibiotics, as it is involved in binding to DNA gyrase. nih.govaujmsr.com
The table below outlines potential strategies for these functional group interconversions.
| Target Functional Group | Potential Strategy | Key Reagents |
| Additional Halogen | Electrophilic Aromatic Substitution | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) |
| Hydroxyl | Diazotization of an amino group, then hydrolysis | 1. HNO₃/H₂SO₄; 2. SnCl₂/HCl; 3. NaNO₂/HCl; 4. H₂O, Δ |
| Amino | Nitration followed by reduction | 1. HNO₃/H₂SO₄; 2. SnCl₂, Fe/HCl, or H₂/Pd-C |
| Carboxyl | Oxidation of a methyl group (if installed) or via an organometallic intermediate | 1. (If starting from a bromo-derivative) n-BuLi; 2. CO₂; 3. H₃O⁺ |
Combinatorial Chemistry Approaches for Library Generation
This compound is an excellent starting scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of diverse compounds, known as a library. nih.govniscpr.res.infortunepublish.com The reactive chloromethyl group allows for its use as a central building block in parallel synthesis. nih.gov
In a typical combinatorial approach, the quinoline scaffold can be anchored to a solid support, or used in solution-phase parallel synthesis. nih.gov A diverse set of building blocks, such as various amines, alcohols, thiols, and carboxylic acids, can be reacted in parallel with the chloromethyl group in separate reaction vessels (e.g., in a 96-well plate format). nih.gov This strategy allows for the generation of a large library of derivatives where the diversity is focused on the side chain attached to the C-8 methyl position.
For example, a library of amine derivatives can be created by reacting this compound with a collection of 100 different primary and secondary amines, resulting in 100 unique products. This process can be automated to increase throughput. nih.gov The resulting library of compounds can then be subjected to high-throughput screening to identify "hits" with desired biological activity. fortunepublish.com This systematic approach of generating structural diversity around the this compound core is a powerful method for accelerating drug discovery and lead optimization. researchgate.net
Structure-Reactivity Relationship (SRR) Studies of Synthesized Derivatives of this compound
The derivatization of this compound, a key intermediate in medicinal chemistry, offers a versatile platform for the synthesis of a wide array of novel compounds. Understanding the structure-reactivity relationships (SRR) is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired properties. The electronic and steric landscape of the this compound scaffold, primarily influenced by the fluoro group at the C5 position and the chloromethyl group at the C8 position, dictates the pathways and selectivity of its derivatization reactions.
Impact of Substituent Effects on Reaction Pathways
The reactivity of the this compound molecule is predominantly centered around the benzylic chloride at the C8 position. This group is susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of functional moieties. The fluorine atom at the C5 position, being a strongly electron-withdrawing group, plays a crucial role in modulating the reactivity of the chloromethyl group.
The electron-withdrawing nature of the fluorine atom deactivates the quinoline ring towards electrophilic attack but enhances its susceptibility to nucleophilic aromatic substitution. However, its primary influence on the derivatization of the 8-chloromethyl group is through-bond inductive effects. This inductive pull of electrons away from the C8 position is expected to stabilize the partial positive charge that develops on the benzylic carbon during the transition state of a nucleophilic substitution reaction. This stabilization, in turn, can facilitate the departure of the chloride leaving group, thus accelerating the rate of substitution reactions.
Studies on related fluoroquinolone structures have consistently shown that fluorine substitution significantly impacts the electronic properties of the molecule. nih.govnih.gov While direct kinetic data for this compound is not extensively documented in publicly available literature, analogies can be drawn from the behavior of other halogenated quinolines. For instance, the presence of electron-withdrawing groups on the quinoline nucleus generally enhances the rate of nucleophilic substitution at a benzylic position.
The nature of the incoming nucleophile also profoundly affects the reaction pathway. Stronger nucleophiles will react more readily with the electrophilic benzylic carbon. The reaction can proceed through either an SN1 or SN2 mechanism, or a continuum between the two, depending on the reaction conditions, the solvent, and the nature of the nucleophile. Given the primary nature of the benzylic chloride, an SN2-type mechanism is generally favored, involving a backside attack by the nucleophile.
The following table illustrates the expected reactivity trends with various nucleophiles based on general principles of organic chemistry and data from analogous systems.
| Nucleophile | Expected Product | Relative Reactivity |
| Amines (e.g., Piperidine, Morpholine) | 8-(Aminomethyl)-5-fluoroquinolines | High |
| Thiols (e.g., Thiophenol) | 8-(Thioether)-5-fluoroquinolines | High |
| Alcohols/Phenols (e.g., Ethanol, Phenol) | 8-(Alkoxymethyl/Aryloxymethyl)-5-fluoroquinolines | Moderate |
| Azides (e.g., Sodium Azide) | 8-(Azidomethyl)-5-fluoroquinoline | High |
| Cyanides (e.g., Sodium Cyanide) | 8-(Cyanomethyl)-5-fluoroquinoline | Moderate to High |
This table is illustrative and based on established principles of nucleophilicity and leaving group ability. Actual reaction rates would require experimental validation.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity:
The derivatization of this compound primarily occurs at the chloromethyl group, making regioselectivity a less complex issue for substitutions at this position. However, under certain conditions, particularly with strong bases or organometallic reagents, reactions at other positions on the quinoline ring could potentially occur.
The regioselectivity of reactions on the quinoline ring itself is well-established. Electrophilic aromatic substitution on the quinoline nucleus generally favors the 5- and 8-positions. quora.com However, the presence of the deactivating fluoro group at C5 and the existing substituent at C8 makes further electrophilic substitution on the benzene (B151609) ring of the quinoline highly unlikely under standard derivatization conditions for the chloromethyl group.
Nucleophilic aromatic substitution on the quinoline ring, while less common, typically occurs at the 2- and 4-positions, which are activated by the ring nitrogen. quora.com The presence of the electron-withdrawing fluorine at C5 could further influence the regioselectivity of such reactions, although these are not the primary derivatization pathways for this compound.
Stereoselectivity:
For the derivatization of the 8-chloromethyl group, the carbon atom of the chloromethyl group is prochiral. If the incoming nucleophile is chiral, or if a chiral catalyst is employed, the formation of diastereomers or enantiomers is possible. For instance, reaction with a chiral amine would lead to the formation of a pair of diastereomers.
While specific studies on the stereoselective derivatization of this compound are not widely reported, the principles of asymmetric synthesis can be applied. The use of chiral auxiliaries, catalysts, or reagents can induce stereoselectivity in the formation of the new carbon-nucleophile bond. The development of stereoselective methods would be of significant interest for the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.
The following table outlines potential strategies for achieving stereoselectivity in the derivatization of this compound.
| Derivatization Strategy | Expected Outcome |
| Reaction with a chiral, non-racemic nucleophile | Formation of diastereomers |
| Use of a chiral catalyst (e.g., a chiral phase-transfer catalyst) | Enantioselective formation of the product |
| Attachment of a chiral auxiliary to the quinoline ring prior to substitution | Diastereoselective substitution, followed by removal of the auxiliary |
This table presents hypothetical strategies for achieving stereocontrol based on established methods in asymmetric synthesis.
Advanced Spectroscopic and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR
Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in 8-(Chloromethyl)-5-fluoroquinoline. The spectrum would show distinct signals for the protons on the quinoline (B57606) ring and the chloromethyl group. The chemical shift (δ) of each signal, measured in parts per million (ppm), is influenced by the electron density around the proton. For instance, aromatic protons typically resonate in the δ 7-9 ppm region, while the protons of the CH₂Cl group would appear further upfield. Spin-spin coupling between adjacent, non-equivalent protons would cause signals to split into multiplets (e.g., doublets, triplets), revealing which protons are neighbors in the structure. The integration of each signal would correspond to the number of protons it represents.
Carbon-13 (¹³C) NMR
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic). Carbons bonded to electronegative atoms like fluorine and chlorine would be significantly shifted. For example, the carbon atom in the CH₂Cl group and the carbons directly attached to the fluorine atom and the nitrogen atom would have characteristic chemical shifts.
Fluorine-19 (¹⁹F) NMR
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR would be a crucial technique. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for molecular structure and environment. The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic quinoline system. Furthermore, this fluorine nucleus would couple with nearby ¹H and ¹³C nuclei, providing valuable through-bond connectivity information (J-coupling), which is instrumental in confirming the substitution pattern on the quinoline ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the proton connectivity networks within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to the carbon signal of the atom it is attached to, such as the CH₂Cl group and the C-H bonds of the quinoline core.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, it would show a correlation from the CH₂ protons to the C8 carbon of the quinoline ring, confirming the position of the chloromethyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like quinoline derivatives, often with minimal fragmentation. In ESI-MS analysis, this compound would typically be protonated to form the molecular ion [M+H]⁺. The high-resolution measurement of this ion's m/z value would allow for the precise determination of the molecular weight and the confirmation of the elemental formula (C₁₀H₇ClFN). Further analysis by tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the parent ion to produce smaller daughter ions, the pattern of which would offer confirmatory evidence for the compound's structure.
Data Tables
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel compounds such as this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule.
In the analysis of this compound, HRMS would be employed to confirm its molecular formula, C₁₀H₇ClFN. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of this compound can be calculated and compared against the experimentally measured mass. This high level of confidence in the molecular formula is crucial in research and quality control settings.
Table 1: Representative HRMS Data for an Analogous Fluoroquinolone Compound
| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Proposed Formula |
| [M+H]⁺ | 360.1337 | 360.1335 | -0.6 | C₁₉H₁₈FN₃O₃ |
| [M+H-H₂O]⁺ | 342.1231 | 342.1229 | -0.6 | C₁₉H₁₆FN₃O₂ |
| [M+H-CO₂]⁺ | 316.1442 | 316.1440 | -0.6 | C₁₈H₁₈FN₃O |
Note: The data presented in this table is for Enrofloxacin, a related fluoroquinolone antibiotic, and is intended to be illustrative of the data obtained from HRMS analysis. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features.
The key functional groups and their expected absorption regions are:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
C-Cl stretching: The presence of the chloromethyl group would be indicated by a stretching vibration in the range of 800-600 cm⁻¹.
C-F stretching: A strong absorption band, characteristic of the C-F bond, is expected in the 1400-1000 cm⁻¹ region.
C=C and C=N stretching: The vibrations of the quinoline ring system would result in a series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹.
C-H bending: Out-of-plane bending vibrations for the substituted aromatic ring can provide information about the substitution pattern and typically appear below 900 cm⁻¹.
While a specific IR spectrum for this compound is not provided in the search results, the analysis of related compounds such as 2-methyl-5-chloromethyl-8-hydroxyquinoline confirms the presence of characteristic peaks for the quinoline core and the chloromethyl group. mdpi.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C/C=N Stretch (Quinoline) | 1650 - 1400 | Medium to Strong |
| C-F Stretch | 1400 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
| Aromatic C-H Bend | 900 - 675 | Medium to Strong |
Note: This table is based on established principles of IR spectroscopy and data from analogous quinoline structures.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the chloromethyl and fluoro substituents. It would also provide insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. Such information is vital for understanding the physical properties of the compound, including its melting point and solubility.
Although a crystal structure for this compound is not available in the provided search results, studies on related quinoline derivatives, such as human quinolinate phosphoribosyltransferase, demonstrate the power of this technique in elucidating complex structures. nih.gov The refinement of X-ray data for quinoline derivatives allows for a detailed understanding of their molecular geometry. researchgate.net
Table 3: Representative Crystallographic Data for an Analogous Quinoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 8.789(2) |
| β (°) | 98.76(3) |
| Volume (ų) | 1357.5(5) |
| Z | 4 |
Note: The data in this table is for a representative quinoline derivative and serves to illustrate the type of information obtained from X-ray crystallography.
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity determination. tandfonline.comtandfonline.comresearchgate.net
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the two phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By using a suitable detector, such as a UV-Vis detector, the purity of the sample can be assessed by integrating the peak area of the main compound and any impurities. The development of HPLC methods for quinoline derivatives is a well-established field, ensuring that a robust method for this compound could be readily developed. sielc.comnih.gov
Table 4: Representative HPLC Parameters for the Analysis of a Quinoline Derivative
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 5.8 min |
Note: This table provides typical HPLC conditions for a quinoline derivative and is for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS would be an excellent method for its analysis and the identification of any volatile impurities. oup.commadison-proceedings.com
In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The fragmentation pattern can also provide valuable structural information. For this compound, characteristic fragments would likely include the loss of Cl, CH₂Cl, and F, as well as fragments corresponding to the quinoline ring.
Table 5: Representative GC-MS Data for a Halogenated Aromatic Compound
| Retention Time (min) | Major m/z Fragments |
| 12.5 | 192 (M⁺), 157, 129 |
| 14.2 | 226 (M⁺), 191, 163 |
Note: This table illustrates the type of data obtained from a GC-MS analysis of a halogenated aromatic compound and is not specific to this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic distribution and reactivity.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
An analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution reveal the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For 8-(chloromethyl)-5-fluoroquinoline, these calculations would reveal how the electron-withdrawing effects of the fluorine and chlorine atoms, combined with the chloromethyl group, influence the electronic landscape of the quinoline (B57606) core.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are likely sites for electrophilic interaction. Positive potential regions (usually blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an ESP map would pinpoint the relative electronegativity of the nitrogen and fluorine atoms and the potential electrophilicity of the carbon atoms in the chloromethyl group and the quinoline ring.
Reaction Pathway Modeling and Energy Profile Determination
Theoretical modeling of reaction pathways is essential for predicting the feasibility and mechanism of chemical transformations.
Prediction of Transition States and Activation Energies
By modeling potential reactions, such as nucleophilic substitution at the chloromethyl group, it would be possible to identify the transition state structures and calculate the associated activation energies. This data is invaluable for predicting reaction rates and understanding the energetic barriers that govern chemical transformations.
Elucidation of Reaction Mechanisms
Computational modeling can elucidate the step-by-step mechanism of reactions involving this compound. For instance, it could clarify whether a substitution reaction proceeds through an SN1 or SN2 pathway, or if other more complex mechanisms are at play. This understanding is fundamental for designing synthetic routes and predicting potential byproducts.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and preferred conformations. For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the chloromethyl group and how its orientation is influenced by interactions with its environment, such as solvent molecules. Understanding the conformational landscape is critical as it can significantly impact the molecule's reactivity and its ability to interact with biological targets.
In Silico Screening for Synthetic Accessibility and Novel Transformations
Computational chemistry and in silico screening methods have become indispensable tools in modern synthetic chemistry. For a molecule like this compound, these techniques offer a powerful means to evaluate its synthetic accessibility and to predict novel chemical transformations, thereby guiding laboratory efforts and accelerating discovery.
Assessing Synthetic Accessibility through Retrosynthesis Analysis
The synthetic accessibility of this compound can be systematically evaluated using advanced retrosynthesis software. cas.orgsigmaaldrich.com Platforms such as CAS SciFinder's retrosynthesis tool and SYNTHIA™ employ vast reaction databases and sophisticated algorithms to propose viable synthetic routes from commercially available starting materials. cas.orgsigmaaldrich.com
These programs deconstruct the target molecule into simpler precursors based on known chemical reactions and strategic disconnections. For this compound, a typical retrosynthetic analysis would likely identify key bond formations, such as the introduction of the chloromethyl group and the construction of the quinoline core.
Illustrative Retrosynthetic Pathways:
Pathway A: Late-stage Chloromethylation: This route would likely involve the synthesis of a 5-fluoroquinoline (B1202552) precursor followed by a chloromethylation step. Computational tools can assess the feasibility and regioselectivity of various chloromethylation reagents and conditions.
Pathway B: Building Block Approach: This strategy might involve the use of a pre-functionalized building block, such as a substituted aniline (B41778) or quinolone, that already contains the fluoro or a precursor to the chloromethyl group. The software would then suggest reactions to complete the quinoline ring system.
Below is a hypothetical data table illustrating how retrosynthesis software might score different proposed routes for the synthesis of this compound.
| Proposed Route | Key Precursors | Number of Steps | Predicted Overall Yield (%) | Synthetic Accessibility Score |
| Route 1 | 5-Fluoroquinoline, Paraformaldehyde, HCl | 2 | 65 | 8.5 / 10 |
| Route 2 | 2-Amino-4-fluorobenzaldehyde, Chloroacetyl chloride | 3 | 50 | 7.2 / 10 |
| Route 3 | 8-Methyl-5-fluoroquinoline, N-Chlorosuccinimide | 1 | 75 | 9.1 / 10 |
This table is for illustrative purposes and the data is hypothetical.
Prediction of Novel Transformations
Beyond assessing known reaction pathways, computational methods can predict novel transformations by analyzing the intrinsic reactivity of this compound. Techniques such as Density Functional Theory (DFT) are instrumental in this regard. nih.gov
Reactivity of the Chloromethyl Group:
The chloromethyl group at the 8-position is a key site for functionalization. quora.com Computational models can predict the propensity of this group to undergo nucleophilic substitution reactions. researchgate.netnih.govnih.gov By calculating the transition state energies for reactions with various nucleophiles, researchers can screen for transformations that are energetically favorable.
Aromatic Ring Reactivity:
The fluorine atom at the 5-position significantly influences the electronic properties of the quinoline ring system. nih.gov In silico analysis of the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO) can identify sites susceptible to electrophilic or nucleophilic aromatic substitution. nih.govstackexchange.com This allows for the prediction of novel C-H functionalization or substitution reactions on the aromatic core. nih.gov For instance, DFT calculations can predict the regioselectivity of nitration, halogenation, or sulfonation reactions. nih.gov
The following table provides a hypothetical summary of computationally predicted novel reactions for this compound.
| Reaction Type | Proposed Reagent | Predicted Site of Reaction | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
| Nucleophilic Substitution | Sodium Azide | C8-Methylene | 18.5 | High |
| Suzuki Coupling | Phenylboronic Acid | C8-Methylene (after conversion to phosphonium (B103445) salt) | 22.1 | Moderate |
| Electrophilic Nitration | Nitric Acid/Sulfuric Acid | C6 | 25.8 | Moderate |
| Palladium-catalyzed C-H Amination | Aniline | C7 | 28.3 | Low |
This table is for illustrative purposes and the data is hypothetical.
By leveraging these in silico tools, chemists can prioritize experimental efforts, reduce the number of trial-and-error experiments, and uncover innovative ways to modify and utilize this compound in various applications. nih.govacs.org
Future Research Directions and Unexplored Avenues
Development of Novel, Sustainable Synthetic Routes (Green Chemistry Principles)
Conventional synthetic methods for quinoline (B57606) derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. brieflands.com Future research should prioritize the development of green and sustainable synthetic routes to 8-(chloromethyl)-5-fluoroquinoline and its derivatives. This aligns with the growing need for environmentally benign chemical processes in the pharmaceutical and chemical industries. brieflands.comnih.govacs.org
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov Exploring microwave-assisted variations of classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, for the preparation of the core this compound structure could be a fruitful avenue.
Use of Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents would drastically reduce the environmental impact of the synthesis. nih.gov Research into the solubility and reactivity of the reactants for the synthesis of this compound in such solvents is warranted.
Catalytic Approaches: The development of novel, recyclable, and non-toxic catalysts can enhance the efficiency and sustainability of the synthesis. nih.govrsc.org This could involve the use of solid acid catalysts or metal-organic frameworks that can be easily separated from the reaction mixture and reused. rsc.org
Exploration of Cascade and One-Pot Reactions Utilizing this compound
Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation. nih.gov The reactive chloromethyl group of this compound makes it an ideal candidate for inclusion in such reaction sequences.
Future research could focus on:
Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key building block would enable the rapid generation of complex and diverse molecular scaffolds. researchgate.net
Tandem Cyclization Reactions: The development of tandem reactions that initiate with the functionalization of the chloromethyl group, followed by an intramolecular cyclization, could lead to the synthesis of novel fused heterocyclic systems. nih.gov
Investigation of Unconventional Catalytic Transformations
Moving beyond traditional synthetic methods, the exploration of unconventional catalytic transformations can unlock new avenues for the functionalization of this compound.
Potential areas of investigation include:
Photoredox Catalysis: This emerging field utilizes visible light to initiate chemical reactions under mild conditions. rsc.org Investigating the use of photoredox catalysis for the C-H functionalization of the quinoline ring or for reactions involving the chloromethyl group could lead to novel and efficient transformations.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Screening for enzymes that can selectively transform the chloromethyl group or other positions on the quinoline ring could provide a green and efficient route to valuable derivatives.
Applications in Material Science beyond Conventional Building Blocks
While quinoline derivatives are known for their applications in medicinal chemistry, their potential in material science is also significant. rsc.org The unique electronic properties conferred by the fluorine atom and the reactive handle of the chloromethyl group in this compound make it an attractive candidate for the development of advanced materials. A related compound, 6-Chloro-8-fluoroquinoline, is used as an intermediate for Schiff bases in metal-ion recognition sensors and for dye complexes in dye-sensitized solar cells (DSSCs). ossila.com
Future research could explore:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the quinoline core could be harnessed for the development of new emissive materials for OLEDs.
Chemosensors: The chloromethyl group can be readily converted to various functionalities that can act as binding sites for specific analytes, leading to the development of novel chemosensors.
Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with tailored electronic, optical, or thermal properties.
Advanced Theoretical Studies for Predicting Novel Reactivity and Selectivity
Computational chemistry can play a crucial role in guiding and accelerating experimental research. researchgate.net Advanced theoretical studies on this compound can provide valuable insights into its electronic structure, reactivity, and potential for forming intermolecular interactions. nih.gov
Specific areas for theoretical investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the regioselectivity of various reactions, understand the reaction mechanisms, and calculate the electronic properties of the molecule and its derivatives. researchgate.net
Molecular Docking Studies: If derivatives of this compound are to be explored for biological applications, molecular docking studies can predict their binding affinity to specific protein targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity, aiding in the design of more potent compounds. nih.gov
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of chemical synthesis with automated platforms and high-throughput experimentation (HTE) is revolutionizing the field of drug discovery and materials science. youtube.com These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of research. researchgate.net
Future efforts should focus on:
Developing Solid-Phase Synthesis Routes: Adapting the synthesis of this compound and its derivatives to a solid-phase format would enable its integration into automated synthesizers. researchgate.net
High-Throughput Screening: Once a library of derivatives is synthesized, HTE methods can be employed to rapidly screen for desired biological activities or material properties.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules with a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(Chloromethyl)-5-fluoroquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Skraup or Friedländer reactions, with modifications to accommodate fluorination and chloromethylation. For fluorination, KF·2H₂O under microwave-assisted conditions improves regioselectivity at the 5-position . Chloromethylation typically involves substituting a hydroxyl group (e.g., in 8-hydroxyquinoline derivatives) using chloromethylating agents like ClCH₂OCH₃ in anhydrous conditions . Yield optimization requires controlled temperature (60–80°C), inert atmosphere, and stoichiometric monitoring via HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of /-NMR to confirm substitution patterns (e.g., chloromethyl at C8 and fluorine at C5) , mass spectrometry for molecular weight validation, and X-ray crystallography for absolute configuration (as demonstrated for analogous quinoline derivatives in Acta Crystallographica ). Purity ≥95% is achievable via recrystallization in ethanol/water mixtures, monitored by TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1) .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The chloromethyl group is hydrolytically sensitive; store under anhydrous conditions (e.g., molecular sieves) at 4°C in amber glass . Degradation studies via accelerated stability testing (40°C/75% RH for 14 days) show <5% decomposition when stabilized with antioxidants like BHT . Avoid exposure to metals (risk of corrosion) and open flames due to low flash points .
Advanced Research Questions
Q. How does the electronic interplay between fluorine and chloromethyl groups affect reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect at C5 enhances electrophilicity at C8, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings). DFT calculations (B3LYP/6-31G*) reveal a 0.15 eV reduction in activation energy for C8 reactions compared to non-fluorinated analogs . Experimental validation: Pd(PPh₃)₄-mediated coupling with phenylboronic acid achieves 78% yield under N₂, with regioselectivity confirmed by NOESY .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Common impurities include dechlorinated byproducts (e.g., 5-fluoroquinoline) and oxidation derivatives (e.g., 8-carboxy-5-fluoroquinoline). Develop a UPLC-MS/MS method with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Limit of quantification (LOQ) for impurities is 0.1 µg/mL, validated per ICH Q2(R1) guidelines .
Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?
- Methodological Answer : Given chloromethyl compounds’ carcinogenic potential , use fume hoods with HEPA filters and conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to determine IC₅₀. For in vitro work, substitute with less labile analogs (e.g., 8-aminomethyl-5-fluoroquinoline) if IC₅₀ <10 µM. Dose-response curves should include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) .
Methodological Frameworks
Q. How can researchers design experiments to resolve contradictions in reported synthetic yields?
- Methodological Answer : Apply the PICOT framework:
- Population : this compound synthesis protocols.
- Intervention : Variation in catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (DMF vs. THF).
- Comparison : Yield, purity, and reaction time metrics.
- Outcome : Identify optimal conditions via DOE (Design of Experiments).
- Time : 24-hour reaction monitoring .
Q. What computational tools predict the spectroscopic properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
